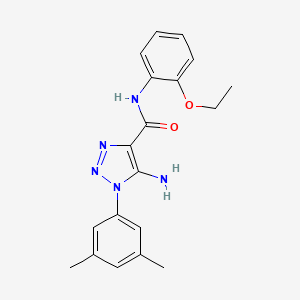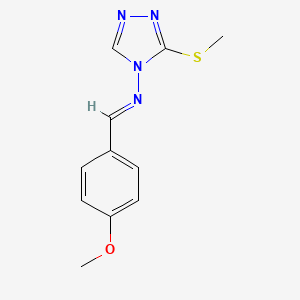
methyl 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylate is a chemical compound that has been synthesized and analyzed in various studies. This compound is related to the family of thiophene derivatives, which are known for their diverse chemical properties and applications in different fields such as material science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of related methyl thiophene sulfonamide derivatives typically involves reactions such as the condensation of alkoxyaryl sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine or other bases (Stephens, Price, & Sowell, 1999). Another approach involves the reaction of substituted propargylic alcohols with morpholine-4-sulfenyl chloride to yield different sulfonamide derivatives, showcasing the versatility in synthetic methodologies (Baudin, Julia, & Wang, 1995).
Molecular Structure Analysis
The molecular structure of such compounds has been studied using techniques like X-ray crystallography, which provides insights into their crystalline structure and molecular geometry. For example, studies on similar sulfonamide derivatives have elucidated their crystal structures, confirming the expected molecular frameworks and shedding light on intermolecular interactions within the crystal lattice (Aydinli, Sayil, & Ibiş, 2010).
Aplicaciones Científicas De Investigación
Antimicrobial Activity Modulation
Research indicates that compounds containing morpholine groups, such as 4-(Phenylsulfonyl) morpholine, exhibit antimicrobial properties. A study investigated the antimicrobial and modulating activity of this compound against various microorganisms, including Staphylococcus aureus and Escherichia coli, revealing its potential in treating diseases caused by these pathogens (Oliveira et al., 2015).
Synthesis of Ionic Liquids
Research on the synthesis of 4-benzyl-4-methylmorpholinium salts has demonstrated the potential of these compounds as new biomass solvents. The study explored their physicochemical properties, cytotoxicity, and biodegradability, providing insights into their use in green chemistry applications (Pernak et al., 2011).
Sulfenylation Reactions
Methylsulfenylation reactions using 1-(methylthio)morpholine have been shown to successfully modify pyrroles and indoles, leading to the synthesis of various substituted compounds. This methodology opens new avenues for creating tri- and tetrasubstituted pyrroles and disubstituted indoles, expanding the toolbox for chemical synthesis (Gilow et al., 1991).
Electrochemical Applications
Electroactive polymers containing 3-(4-methylsulfonylphenyl)thiophene have been studied for their potential in electrochemical capacitor applications. The research demonstrated that these materials could achieve high energy and power densities, showcasing their utility in energy storage technologies (Ferraris et al., 1998).
Synthesis of Nonlinear Optical Materials
A study focused on synthesizing sulfone-substituted thiophene chromophores for second-order nonlinear optics discovered that these compounds possess efficient nonlinear optical properties, high thermal stability, and good transparency. This research contributes to the development of materials for optical technologies (Chou et al., 1996).
Propiedades
IUPAC Name |
methyl 4-morpholin-4-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-15-10(12)9-6-8(7-17-9)18(13,14)11-2-4-16-5-3-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYVOSUFNKHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)

![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)
![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)



![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)



![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)